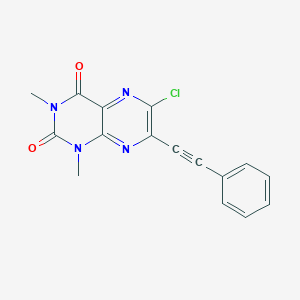
1,3-Dimethyl-6-chloro-7-(phenylethynyl)pteridine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-6-chloro-7-(phenylethynyl)pteridine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pteridine family Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This compound is characterized by the presence of a chloro group, a phenylethynyl group, and two methyl groups attached to the pteridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6-chloro-7-(phenylethynyl)pteridine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pteridine core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the phenylethynyl group: This step involves a Sonogashira coupling reaction between a halogenated pteridine and phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Methylation: Methyl groups can be introduced using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-6-chloro-7-(phenylethynyl)pteridine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
1,3-Dimethyl-6-chloro-7-(phenylethynyl)pteridine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its pteridine core.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-6-chloro-7-(phenylethynyl)pteridine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylethynyl group can enhance binding affinity to certain targets, while the pteridine core can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-6-chloro-7-(phenylethynyl)pteridine-2,4(1H,3H)-dione: Characterized by the presence of a chloro group and a phenylethynyl group.
1,3-Dimethyl-6-chloro-7-(phenyl)pteridine-2,4(1H,3H)-dione: Lacks the ethynyl group, which may affect its reactivity and binding properties.
1,3-Dimethyl-6-bromo-7-(phenylethynyl)pteridine-2,4(1H,3H)-dione: Contains a bromo group instead of a chloro group, which can influence its chemical behavior.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the phenylethynyl group enhances its potential for interactions with molecular targets, while the chloro group provides a site for further chemical modifications.
Properties
CAS No. |
880255-08-3 |
|---|---|
Molecular Formula |
C16H11ClN4O2 |
Molecular Weight |
326.74 g/mol |
IUPAC Name |
6-chloro-1,3-dimethyl-7-(2-phenylethynyl)pteridine-2,4-dione |
InChI |
InChI=1S/C16H11ClN4O2/c1-20-14-12(15(22)21(2)16(20)23)19-13(17)11(18-14)9-8-10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChI Key |
GROHQOZVNLGQGG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=C(N=C2C(=O)N(C1=O)C)Cl)C#CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















